Cas no 4469-79-8 (3-propoxyaniline)
3-propoxyaniline Chemical and Physical Properties
Names and Identifiers
-
- 3-Propoxy-phenylamine
- 3-propoxybenzenamine
- (3-propoxyphenyl)amine
- 3-Propoxy-anilin
- 3-propoxy-aniline
- 3-propoxyphenylamine
- 3-Propyloxy-anilin
- AC1L8JKZ
- AC1Q2YDQ
- ARONIS023710
- Benzenamine, 3-propoxy-
- SureCN993788
- SB76437
- EN300-36809
- DTXSID50330182
- Z239604770
- HMS1704A02
- 3-Propoxyaniline, AldrichCPR
- VPAHCDXFLUSULH-UHFFFAOYSA-N
- CS-0117188
- 3-propoxyaniline
- MFCD06801225
- NS-01164
- G54441
- SCHEMBL993788
- AKOS000100803
- 4469-79-8
- m-n-propoxy-aniline
- DA-05772
-
- MDL: MFCD06801225
- Inchi: 1S/C9H13NO/c1-2-6-11-9-5-3-4-8(10)7-9/h3-5,7H,2,6,10H2,1H3
- InChI Key: VPAHCDXFLUSULH-UHFFFAOYSA-N
- SMILES: O(C1C=CC=C(C=1)N)CCC
Computed Properties
- Exact Mass: 151.09979
- Monoisotopic Mass: 151.1
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 106
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 35.2Ų
Experimental Properties
- Density: 1.016
- Boiling Point: 266.9°C at 760 mmHg
- Flash Point: 120.9°C
- Refractive Index: 1.536
- PSA: 35.25
3-propoxyaniline Security Information
- Hazard Category Code: 20/21/22-36/37/38-50/53
- Safety Instruction: 26-36/37-61
-
Hazardous Material Identification:
- HazardClass:IRRITANT
3-propoxyaniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B524655-50mg |
3-propoxyaniline |
4469-79-8 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B524655-100mg |
3-propoxyaniline |
4469-79-8 | 100mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B524655-500mg |
3-propoxyaniline |
4469-79-8 | 500mg |
$ 295.00 | 2022-06-07 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 020148-500mg |
3-Propoxy-phenylamine |
4469-79-8 | 500mg |
2957CNY | 2021-05-07 | ||
| Alichem | A019148339-5g |
3-Propoxyaniline |
4469-79-8 | 95% | 5g |
$934.92 | 2023-09-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 020148-500mg |
3-Propoxy-phenylamine |
4469-79-8 | 500mg |
2957.0CNY | 2021-07-10 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1187828-1g |
3-Propoxyaniline |
4469-79-8 | 95+% | 1g |
¥2966.00 | 2024-05-13 | |
| Enamine | EN300-36809-0.05g |
3-propoxyaniline |
4469-79-8 | 95.0% | 0.05g |
$104.0 | 2025-03-18 | |
| Enamine | EN300-36809-0.1g |
3-propoxyaniline |
4469-79-8 | 95.0% | 0.1g |
$155.0 | 2025-03-18 | |
| Enamine | EN300-36809-0.25g |
3-propoxyaniline |
4469-79-8 | 95.0% | 0.25g |
$222.0 | 2025-03-18 |
3-propoxyaniline Related Literature
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
Additional information on 3-propoxyaniline
Professional Introduction to 3-propoxyaniline (CAS No. 4469-79-8)
3-propoxyaniline, chemically designated as N-(3-hydroxypropyl)benzenamine, is a significant compound in the field of pharmaceutical chemistry and organic synthesis. With the CAS number 4469-79-8, this aromatic amine derivative has garnered attention due to its versatile applications and structural properties. This introduction delves into the compound's chemical characteristics, synthesis methods, and its emerging role in modern research, particularly in drug development and material science.
The molecular structure of 3-propoxyaniline consists of a benzene ring substituted with both an amine group (-NH₂) and a propoxy group (-OCH₂CH₂CH₃). This dual functionality makes it a valuable intermediate in the synthesis of more complex molecules. The presence of the hydroxyl group in the propoxy moiety enhances its reactivity, allowing for further chemical modifications such as etherification, acylation, or coupling reactions. These properties have made 3-propoxyaniline a staple in organic synthesis labs and pharmaceutical research.
In recent years, the pharmaceutical industry has shown increasing interest in aromatic amines due to their potential as bioactive molecules. 3-propoxyaniline, with its unique structural features, has been explored in various drug discovery initiatives. Its ability to act as a precursor for more complex pharmacophores has led to several promising developments. For instance, derivatives of 3-propoxyaniline have been investigated for their antimicrobial and anti-inflammatory properties. The hydroxyl group's presence facilitates hydrogen bonding interactions, which can be crucial for molecule-receptor binding affinity.
The synthesis of 3-propoxyaniline typically involves the nucleophilic substitution of a halogenated benzene derivative with propyl alcohol in the presence of a base catalyst. Alternatively, reduction methods starting from nitro-substituted precursors can also be employed. These synthetic routes highlight the compound's accessibility and scalability, making it suitable for industrial applications. Recent advancements in catalytic systems have further optimized these processes, reducing reaction times and improving yields.
One of the most intriguing aspects of 3-propoxyaniline is its role as a building block in material science. The compound's ability to form stable complexes with metal ions has led to studies on its applications in coordination chemistry. These complexes exhibit unique spectroscopic properties and have been explored for their potential use in catalysis and sensing technologies. Additionally, the solubility profile of 3-propoxyaniline in common organic solvents makes it an attractive candidate for polymer modifications and functional material development.
The pharmacological potential of 3-propoxyaniline has been further explored through computational modeling and high-throughput screening techniques. These approaches have identified several derivatives with enhanced biological activity. For example, modifications at the propoxy group have led to compounds with improved binding affinity to target enzymes and receptors. Such findings underscore the importance of 3-propoxyaniline as a scaffold for drug design.
In conclusion, 3-propoxyaniline(CAS No. 4469-79-8) is a multifaceted compound with significant implications in pharmaceuticals and materials science. Its unique structural features and reactivity make it a valuable intermediate in organic synthesis. The ongoing research into its derivatives continues to uncover new applications, reinforcing its importance in modern chemistry. As synthetic methodologies advance, the accessibility and utility of 3-propoxyaniline are expected to grow even further.
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